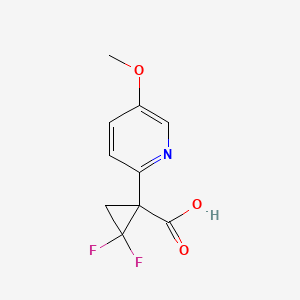
6-(Aminomethyl)quinolin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)quinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H12N3Cl2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)quinolin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is commercially available.
Functionalization: The quinoline undergoes a series of functionalization reactions to introduce the aminomethyl group at the 6-position and the amine group at the 4-position.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Utilizing large reactors to carry out the functionalization reactions under controlled conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)quinolin-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives with modified functional groups.
Substitution: Substituted quinoline compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimalarial and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinoline: A precursor for the synthesis of various derivatives with antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Uniqueness
6-(Aminomethyl)quinolin-4-amine dihydrochloride is unique due to its specific functional groups and potential applications. Unlike other quinoline derivatives, it offers distinct reactivity and properties that make it valuable for specialized research and industrial applications.
Eigenschaften
Molekularformel |
C10H13Cl2N3 |
|---|---|
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
6-(aminomethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;;/h1-5H,6,11H2,(H2,12,13);2*1H |
InChI-Schlüssel |
NDRHNHWJYABHSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C=C1CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)


![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)



